molecular formula C11H12O5 B589646 rac Guaifenesin-d5 Cyclic Carbonate CAS No. 1329809-21-3

rac Guaifenesin-d5 Cyclic Carbonate

Cat. No.: B589646
CAS No.: 1329809-21-3
M. Wt: 229.243
InChI Key: YZXWOTFONXXTKG-RORPNYJOSA-N
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Description

rac Guaifenesin-d5 Cyclic Carbonate is a deuterium-labeled stable isotope derivative that serves as a key protected intermediate in advanced pharmaceutical research . This compound is specifically designed for use in metabolism and pharmacokinetic studies, where the five deuterium atoms act as a distinct isotopic label, enabling highly sensitive and accurate tracking of the parent molecule's fate in vitro using advanced analytical techniques like LC-MS . The chemical structure incorporates a cyclic carbonate group that protects the parent Guaifenesin molecule . Guaifenesin is an expectorant that is thought to act by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi . Researchers utilize this protected, labeled form to investigate the drug's absorption, distribution, metabolism, and excretion (ADME) profiles, facilitating a deeper understanding of its mechanistic behavior without interference from endogenous compounds. This reagent is strictly intended for laboratory research applications and is classified as For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1329809-21-3

Molecular Formula

C11H12O5

Molecular Weight

229.243

IUPAC Name

4,4,5-trideuterio-5-[dideuterio-(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3/i6D2,7D2,8D

InChI Key

YZXWOTFONXXTKG-RORPNYJOSA-N

SMILES

COC1=CC=CC=C1OCC2COC(=O)O2

Synonyms

Carbonic Acid Cyclic [(o-Methoxyphenoxy)methyl]ethylene Ester-d5;  4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one-d5 3-(o-Methoxyphenoxy)-1,2-propanediol-d5 Cyclic Carbonate; 

Origin of Product

United States

Preparation Methods

Epoxide-CO₂ Cycloaddition Pathway

The primary route involves the reaction of a deuterated epoxide precursor with carbon dioxide (CO₂) under catalytic conditions. This method, detailed in patent US8921580B2, utilizes a flow reactor system to enhance reaction efficiency. Key steps include:

  • Deuterated Epoxide Synthesis : The prochiral epoxide precursor, 3-(o-methoxyphenoxy)-1,2-epoxypropane-d5, is synthesized by deuterating 3-(o-methoxyphenoxy)-1,2-propanediol (guaifenesin) at specific positions. Deuteration is achieved via exchange reactions using D₂O or deuterated reducing agents.

  • Cycloaddition with CO₂ : The epoxide reacts with CO₂ in the presence of a dual catalytic system (e.g., electrophilic bromine and nucleophilic DMF) at 80–100°C, forming the cyclic carbonate via a stereospecific mechanism.

Reaction Scheme :

Epoxide-d5+CO2Catalystrac Guaifenesin-d5 Cyclic Carbonate\text{Epoxide-d5} + \text{CO}_2 \xrightarrow{\text{Catalyst}} \text{rac Guaifenesin-d5 Cyclic Carbonate}

Propanediol Cyclization Pathway

An alternative method, adapted from CN106431849A, involves cyclizing deuterated 3-(o-methoxyphenoxy)-1,2-propanediol with a carbonate source:

  • Deuterated Propanediol Synthesis : 3-Amine-1,2-propanediol-d5 is reacted with o-methoxyphenol in a KCl/Na₂SO₃ solution at 85–90°C, followed by recrystallization in propionitrile.

  • Cyclization with Phosgene Substitute : The propanediol reacts with triphosgene or CO₂ under high pressure, forming the cyclic carbonate. This step avoids toxic phosgene by using CO₂ in a flow reactor.

Catalytic Systems and Reaction Optimization

Dual Catalysis Mechanism

Patent US8921580B2 highlights a bifunctional catalytic system comprising:

  • Electrophilic Halogen Catalyst : Elemental bromine (Br₂) activates the epoxide via halogen bonding.

  • Nucleophilic Nitrogen Catalyst : Solvents like DMP or DMA act as co-catalysts, facilitating CO₂ insertion.

Mechanistic Insights :

  • Epoxide activation by Br₂ forms a bromonium intermediate.

  • Nucleophilic attack by DMF opens the epoxide, generating an alkoxide.

  • CO₂ insertion and cyclization yield the cyclic carbonate, retaining deuterium at the C-1, C-2, and methoxy positions.

Flow Reactor Design

A continuous flow system (Fig. 3 in US8921580B2) enables rapid optimization of parameters:

  • Residence Time : Reduced from 40 to 20 minutes by increasing epoxide concentration to 2 M.

  • Temperature Control : Maintained at 80–120°C using an oil bath, ensuring high conversion (>90%).

Table 1: Optimized Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes rate
CO₂ Pressure1–2 atmEnhances solubility
Catalyst Loading5 mol% Br₂ + 10 mol% DMFBalances cost and efficiency

Deuteration Strategies and Isotopic Purity

Position-Specific Deuterium Incorporation

Deuteration occurs at five positions on the propanediol backbone:

  • C-1 and C-2 Hydroxyls : Exchanged via acid-catalyzed H/D exchange using D₂O.

  • Methoxy Group : Introduced using CD₃I during the methylation of phenol.

Challenges :

  • Isotopic Dilution : Minimized by using excess D₂O and sealed reactors.

  • Racemization : Controlled by low-temperature cyclization (10–15°C).

Analytical Characterization

  • Mass Spectrometry : Confirms molecular weight (229.24 g/mol) and deuterium incorporation.

  • NMR Spectroscopy : ¹H NMR shows absence of protons at δ 3.5–4.0 ppm (deuterated methoxy).

Industrial-Scale Production Considerations

Custom Synthesis Protocols

As a "made-to-order" compound (LGC Standards), production requires:

  • Regulatory Compliance : Documentation for deuterated compounds (e.g., DEA permits).

  • Quality Control : HPLC-UV/MS to verify >98% isotopic purity and <2% non-deuterated impurities.

Cost Drivers

  • Deuterated Reagents : Account for 60% of total cost.

  • Catalyst Recycling : DMF and Br₂ are recovered via distillation, reducing expenses .

Chemical Reactions Analysis

Types of Reactions: rac Guaifenesin-d5 Cyclic Carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

rac Guaifenesin-d5 Cyclic Carbonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: Utilized in pharmacological studies to understand the metabolism and pharmacokinetics of guaifenesin derivatives.

    Industry: Applied in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of rac Guaifenesin-d5 Cyclic Carbonate is similar to that of guaifenesin. It is believed to increase mucus secretion in the respiratory tract, thereby facilitating the clearance of mucus. The compound may also act as an NMDA receptor antagonist, contributing to its potential anticonvulsant and muscle relaxant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 rac Guaifenesin Cyclic Carbonate (Non-Deuterated)
  • CAS : 2049-21-0
  • Formula : C₁₁H₁₂O₅
  • MW : 224.21 g/mol
  • Key Differences :
    • Lacks deuterium substitution, making it unsuitable as an isotopic internal standard.
    • Higher hydrophilicity due to unmodified C-H bonds, affecting solubility (logP ≈ 1.2 vs. 1.4 for the deuterated form) .
2.1.2 Five-Membered vs. Six-Membered Cyclic Carbonates
  • Reactivity : Five-membered cyclic carbonates (e.g., rac Guaifenesin-d5) exhibit higher ring strain , leading to faster reaction kinetics with nucleophiles (e.g., amines) compared to six-membered analogs. For instance, five-membered carbonates react with amines at rates 3–5× faster, enabling efficient synthesis of polyhydroxyurethanes .
  • Stability : Six-membered carbonates (e.g., trimethylene carbonate) show superior thermal stability (decomposition >200°C vs. ~180°C for five-membered derivatives) due to reduced ring strain .

Deuterated vs. Non-Deuterated Derivatives

Property rac Guaifenesin-d5 Cyclic Carbonate rac Guaifenesin Cyclic Carbonate
CAS 1329809-21-3 2049-21-0
Molecular Formula C₁₁H₇D₅O₅ C₁₁H₁₂O₅
Molecular Weight 229.26 g/mol 224.21 g/mol
Isotopic Purity ≥98% D5 N/A
Primary Use Analytical internal standard Drug formulation intermediate
LogP ~1.4 ~1.2
Hydrolytic Stability Slightly enhanced due to deuterium Standard

Data derived from

Comparison with Other Cyclic Carbonate Pharmaceuticals

  • 4,5-Dimethoxy-2-nitrobenzyl Cyclic AMP (CAS: 92313-25-2):
    • A photolabile cAMP derivative used in signaling studies. Unlike rac Guaifenesin-d5, its carbonate group is photo-responsive, enabling controlled release via UV irradiation .
  • CTTHWGFTLC, CYCLIC (CAS: 244082-19-7):
    • A cyclic peptide targeting matrix metalloproteinases (MMPs). Demonstrates divergent applications (enzyme inhibition vs. Guaifenesin’s mucolytic action) despite shared cyclic structural motifs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac Guaifenesin-d5 Cyclic Carbonate, and how can purity and yield be maximized?

  • Methodological Answer : Use factorial design experiments to evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) . Couple this with process control simulations (e.g., AspenTech) to model reaction kinetics and optimize yield . For purity, employ preparative HPLC with deuterated solvent systems to isolate stereoisomers, followed by <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .

Q. How can researchers validate the stability of rac Guaifenesin-d5 Cyclic Carbonate under varying storage conditions?

  • Methodological Answer : Design a pre-test/post-test study with control groups to assess degradation under stressors (e.g., light, humidity, temperature) . Use accelerated stability testing (ICH Q1A guidelines) with LC-MS monitoring to quantify degradation products. Statistical tools like ANOVA can identify significant differences in stability across conditions .

Q. What analytical techniques are most effective for characterizing rac Guaifenesin-d5 Cyclic Carbonate’s structural and isotopic integrity?

  • Methodological Answer : Combine X-ray crystallography for absolute stereochemistry determination with isotopic ratio mass spectrometry (IRMS) to confirm deuterium enrichment at the d5 position. Validate isotopic purity via <sup>2</sup>H NMR and compare against non-deuterated analogs .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of rac Guaifenesin-d5 Cyclic Carbonate synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediates in the cyclization reaction. Validate computational predictions experimentally using kinetic isotope effect (KIE) studies, leveraging the deuterium label to probe rate-determining steps .

Q. What experimental designs resolve contradictions in reported bioactivity data for rac Guaifenesin-d5 Cyclic Carbonate?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., solvent polarity, cell line variability). Use hypothesis-driven in vitro assays (e.g., dose-response curves in primary vs. immortalized cells) to isolate biological effects. Apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Q. How can interdisciplinary approaches enhance understanding of rac Guaifenesin-d5 Cyclic Carbonate’s role in carbon cycle studies?

  • Methodological Answer : Integrate isotopic tracing (using <sup>13</sup>C-labeled analogs) with environmental metabolomics to track the compound’s degradation pathways in microbial communities. Pair this with geochemical modeling to predict its persistence in soil/water systems .

Q. What strategies ensure reproducibility in pharmacokinetic studies of rac Guaifenesin-d5 Cyclic Carbonate?

  • Methodological Answer : Standardize protocols using the "ARRIVE guidelines" for animal studies. Employ deuterated internal standards in LC-MS workflows to correct for matrix effects. Share raw data and code via repositories like Zenodo to enable independent validation .

Methodological Frameworks

  • Theoretical Linkage : Anchor experiments to conceptual frameworks like the "principles of green chemistry" (for synthesis) or "pharmacokinetic-pharmacodynamic (PK/PD) models" (for bioactivity studies) .
  • Data Integrity : Use tools like Open Science Framework (OSF) for version control and peer-reviewed repositories (e.g., PubChem) for structural data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.